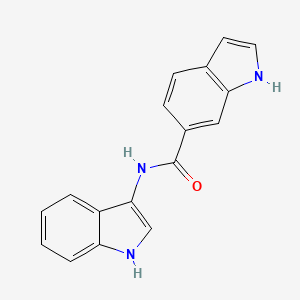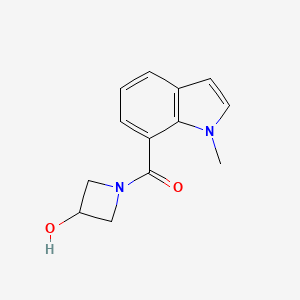
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as HDMP-28, is a synthetic compound that belongs to the class of pyrrolidinophenone derivatives. HDMP-28 is a psychoactive substance that has been used for scientific research purposes due to its effects on the central nervous system.
作用機序
The mechanism of action of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one involves its ability to inhibit the reuptake of dopamine and norepinephrine into presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. This compound also acts as a monoamine releasing agent, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased dopamine and norepinephrine levels in the brain, resulting in enhanced cognitive function, increased alertness, and euphoria. This compound has also been found to increase heart rate and blood pressure, which can be potentially dangerous in high doses.
実験室実験の利点と制限
The advantages of using 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one in lab experiments include its ability to enhance cognitive function, which can be useful in studying various neurological disorders. This compound is also relatively easy to synthesize, making it readily available for scientific research purposes. However, the limitations of using this compound in lab experiments include its potential for abuse and its potential to cause harm if not used properly.
将来の方向性
There are many future directions for research on 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one. Some potential areas of study include its effects on various neurological disorders, such as Parkinson's disease and ADHD. This compound could also be studied in combination with other psychoactive substances to determine its potential for therapeutic use. Additionally, further research could be conducted to determine the long-term effects of this compound on the brain and body.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. Its ability to enhance cognitive function and increase dopamine and norepinephrine levels in the brain make it a useful tool for studying various neurological disorders. However, its potential for abuse and potential to cause harm if not used properly highlight the need for caution when working with this compound. Further research is needed to fully understand the potential therapeutic benefits and long-term effects of this compound.
合成法
The synthesis of 1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one involves the reaction of 3-(pyridin-3-yl)propan-1-ol with 2,2-dimethylpyrrolidine-1-carboxylic acid and thionyl chloride. The resulting product is purified through recrystallization to obtain this compound in its pure form. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
1-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in enhanced dopamine neurotransmission. This compound has also been found to act as a norepinephrine reuptake inhibitor, which further enhances its psychoactive effects.
特性
IUPAC Name |
1-(3-hydroxy-2,2-dimethylpyrrolidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2)12(17)7-9-16(14)13(18)6-5-11-4-3-8-15-10-11/h3-4,8,10,12,17H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVSTSAJVFVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)CCC2=CN=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)




![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)




